molecular formula C20H18Cl2N2O4S2 B331017 4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE

4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE

Cat. No.: B331017
M. Wt: 485.4 g/mol
InChI Key: JURAQPNZMYVPAP-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the benzyl group: This step involves the reaction of the intermediate with benzyl chloride in the presence of a base.

    Final coupling: The final step involves coupling the intermediate with 4-chlorobenzenesulfonyl chloride under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized sulfonamides.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(cinnamylideneamino)benzenesulfonamide
  • 4-chloro-N-[(2S,3R,6S)-6-[2-[4-(3-fluorophenyl)-1-triazolyl]ethyl]-2-(hydroxymethyl)-3-oxanyl]benzenesulfonamide
  • 4-chlorobenzyl chloride
  • p-chlorobenzylamine

Uniqueness

4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of two sulfonamide groups and the benzyl linkage. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H18Cl2N2O4S2

Molecular Weight

485.4 g/mol

IUPAC Name

4-chloro-N-[[3-[[(4-chlorophenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C20H18Cl2N2O4S2/c21-17-4-8-19(9-5-17)29(25,26)23-13-15-2-1-3-16(12-15)14-24-30(27,28)20-10-6-18(22)7-11-20/h1-12,23-24H,13-14H2

InChI Key

JURAQPNZMYVPAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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